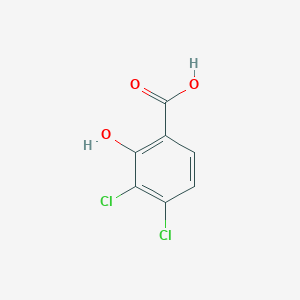

3,4-Dichlor-2-hydroxybenzoesäure

Übersicht

Beschreibung

3,4-Dichloro-2-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro- substituents at C-3 and C-4 of the benzene ring . It is a monohydroxybenzoic acid and a dichlorobenzene .

Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-2-hydroxybenzoic acid is C7H4Cl2O3 . The molecular weight is 207.01 . The IUPAC Standard InChI is InChI=1S/C7H4Cl2O3/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2,10H, (H,11,12) .Physical And Chemical Properties Analysis

The melting point of 3,4-Dichloro-2-hydroxybenzoic acid is between 211-215°C .Wissenschaftliche Forschungsanwendungen

Pharmakologie: antimikrobielle und zytotoxische Aktivitäten

3,4-Dichlor-2-hydroxybenzoesäure wurde auf ihre strukturellen und biologischen Eigenschaften untersucht, einschließlich antimikrobieller und zytotoxischer Aktivitäten . Sie ist besonders relevant bei der Entwicklung neuer biologisch aktiver Verbindungen, die als funktionelle Lebensmittelzutaten, Nahrungsergänzungsmittel oder Medikamente eingesetzt werden können.

Landwirtschaft: Pflanzenwachstumsregulation

Obwohl spezifische Daten zu this compound in der Landwirtschaft begrenzt sind, wurde gezeigt, dass verwandte Hydroxybenzoesäuren das Pflanzenwachstum beeinflussen . Sie können als Allelochemikalien wirken und möglicherweise die Samenkeimung und das Wurzelwachstum beeinflussen, was ein interessantes Gebiet für weitere Forschung mit this compound sein könnte.

Kosmetikindustrie: antioxidative Eigenschaften

In der Kosmetikindustrie sind Hydroxybenzoesäuren für ihre antioxidativen Eigenschaften bekannt . Sie tragen zum Schutz der Haut vor oxidativem Stress bei, einem Schlüsselfaktor für den Alterungsprozess. Die potenzielle Verwendung von this compound in Anti-Aging-Produkten könnte auf Basis dieser Eigenschaft untersucht werden.

Umweltanwendungen: Schadstoffbehandlung

Hydroxybenzoesäuren können eine Rolle bei Umweltanwendungen wie der Schadstoffbehandlung spielen . Ihre chemische Struktur könnte bei der Entwicklung neuer Methoden zur Entgiftung von Schadstoffen in Wasser und Boden nützlich sein.

Industrielle Anwendungen: Synthese von Hochleistungs-Polymeren

Die verwandte Verbindung 4-Hydroxybenzoesäure ist ein wichtiger Bestandteil bei der Herstellung von Hochleistungs-Flüssigkristallpolymeren (LCPs) . Entsprechend könnte this compound für ähnliche industrielle Anwendungen untersucht werden, insbesondere dort, wo die Einführung von Chloratomen zusätzliche Materialeigenschaften verleihen kann.

Medizinische Forschung: Medikamentenentwicklung

Hydroxybenzoesäuren wurden mit gesundheitlichen Vorteilen wie entzündungshemmenden, krebshemmenden und kardioprotektiven Eigenschaften in Verbindung gebracht . Dies deutet darauf hin, dass this compound in der medizinischen Forschung für die Medikamentenentwicklung wertvoll sein könnte, insbesondere bei der Behandlung von Krankheiten im Zusammenhang mit Entzündungen und oxidativem Stress.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives can interact with various enzymes and proteins, influencing cellular processes .

Mode of Action

It’s known that hydroxybenzoic acids can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

It’s known that hydroxybenzoic acids are involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds . These compounds play crucial roles in plant defense mechanisms and human health .

Pharmacokinetics

Factors such as lipophilicity and water solubility can influence its bioavailability

Result of Action

It’s known that hydroxybenzoic acids can have antioxidant properties . They can neutralize free radicals, thereby preventing oxidative damage to cells .

Action Environment

The action, efficacy, and stability of 3,4-Dichloro-2-hydroxybenzoic acid can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect its reactivity and stability

Biochemische Analyse

Biochemical Properties

3,4-Dichloro-2-hydroxybenzoic acid plays a significant role in biochemical reactions. It has been shown to interact with a variety of enzymes and proteins. For instance, it is a potential inhibitor of human 20α-hydroxysteroid dehydrogenase . This interaction suggests that 3,4-Dichloro-2-hydroxybenzoic acid can modulate the activity of this enzyme, which is involved in steroid metabolism. Additionally, it has been observed to bind to bovine serum albumin, a model transport protein . These interactions highlight the compound’s potential to influence various biochemical pathways.

Cellular Effects

The effects of 3,4-Dichloro-2-hydroxybenzoic acid on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a cyclin-dependent kinase inhibitor, which can affect cell proliferation and potentially be used in cancer treatment . By inhibiting these kinases, 3,4-Dichloro-2-hydroxybenzoic acid can alter the cell cycle, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 3,4-Dichloro-2-hydroxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with human 20α-hydroxysteroid dehydrogenase results in the inhibition of this enzyme’s activity . This binding interaction is crucial for understanding how 3,4-Dichloro-2-hydroxybenzoic acid can modulate biochemical pathways. Additionally, it can influence gene expression by acting on transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of 3,4-Dichloro-2-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is crucial for its potential therapeutic applications and for minimizing any harmful effects.

Metabolic Pathways

3,4-Dichloro-2-hydroxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by enzymes involved in the phenylpropane biosynthetic pathway . These interactions can affect metabolic flux and the levels of metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 3,4-Dichloro-2-hydroxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, its interaction with bovine serum albumin suggests that it can be transported within the bloodstream . This interaction can influence the compound’s localization and accumulation in different tissues, affecting its overall bioavailability and efficacy.

Eigenschaften

IUPAC Name |

3,4-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOVRFJDZXIYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298529 | |

| Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14010-45-8 | |

| Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14010-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

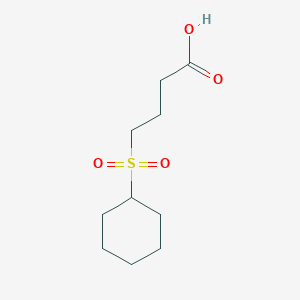

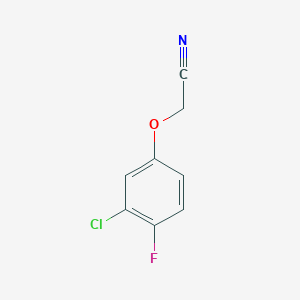

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)

![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)